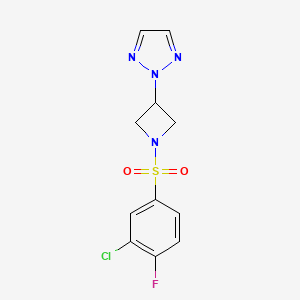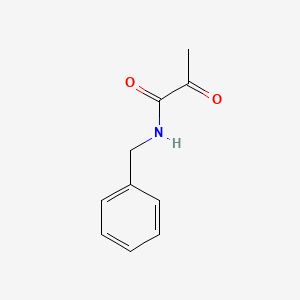![molecular formula C15H14Cl2N4O2S B2568131 N-metil-1-hidrazinocarbotioamida, 2-{[1-(2,4-diclorobencil)-6-oxo-1,6-dihidro-3-piridinil]carbonil}- CAS No. 477853-03-5](/img/structure/B2568131.png)
N-metil-1-hidrazinocarbotioamida, 2-{[1-(2,4-diclorobencil)-6-oxo-1,6-dihidro-3-piridinil]carbonil}-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H14Cl2N4O2S and its molecular weight is 385.26. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos antivirales
La presencia de la estructura de 1,2,4-triazoltiona es indicativa de posibles propiedades antivirales. Compuestos con estructuras similares se han estudiado por su eficacia contra una variedad de virus de ADN y ARN, incluido el virus respiratorio sincitial (RSV), la hepatitis C y otras infecciones virales como el virus del Nilo Occidental y la fiebre del dengue . El compuesto podría ser un candidato para futuras investigaciones como agente antiviral.
Aplicaciones antiinfecciosas
Debido a su similitud estructural con fármacos antiinfecciosos conocidos, este compuesto puede servir como estructura principal para el desarrollo de nuevos medicamentos dirigidos a enfermedades infecciosas. Su potencial para actuar contra microorganismos oportunistas lo convierte en un activo valioso en la lucha contra las infecciones, particularmente en pacientes inmunodeprimidos .
Quimioprevención y quimioterapia del cáncer
El grupo tioamida y el componente diclorobencilo pueden contribuir a los efectos quimiopreventivos y quimioterapéuticos. La investigación sobre heterociclos que contienen azufre y nitrógeno, que se utilizan como núcleo básico de diferentes compuestos heterocíclicos, ha mostrado prometedores resultados en el tratamiento del cáncer. Este compuesto podría explorarse por su potencial para inhibir el crecimiento de las células cancerosas o para actuar como portador de otros agentes quimioterapéuticos .
Investigación antiinflamatoria
Se ha informado que los derivados del indol, que comparten características estructurales con este compuesto, exhiben propiedades antiinflamatorias. Han mostrado unión selectiva con los receptores COX-2 y han demostrado una actividad antiinflamatoria significativa in vivo. Esto sugiere que el compuesto podría investigarse por su posible uso en el desarrollo de nuevos fármacos antiinflamatorios .
Investigación neuroprotectora
Dadas las propiedades neuroprotectoras observadas en algunos derivados del indol, este compuesto podría explorarse por su potencial para proteger las células neuronales contra daños o degeneración. Esto podría ser particularmente relevante para enfermedades como el Alzheimer o el Parkinson .
Propiedades
IUPAC Name |
1-[[1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-14(23)10-3-5-13(22)21(8-10)7-9-2-4-11(16)6-12(9)17/h2-6,8H,7H2,1H3,(H,19,23)(H2,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUILAKZBWVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2568048.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate](/img/structure/B2568050.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2568052.png)
![2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2568053.png)
![2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide](/img/structure/B2568055.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2568056.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2568058.png)
![5-chloro-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2568061.png)

![2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2568064.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)
![[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2568067.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2568068.png)

